molecular formula C13H15NO B1444012 3-Amino-1-(2-naphthyl)propan-1-ol CAS No. 1089349-64-3

3-Amino-1-(2-naphthyl)propan-1-ol

Cat. No.: B1444012
CAS No.: 1089349-64-3
M. Wt: 201.26 g/mol
InChI Key: YRMZKEAWQNBUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-naphthyl)propan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmacology research. This naphthyl-propanolamine derivative serves as a versatile building block and key intermediate in the synthesis of more complex pharmaceutical compounds . This compound is structurally related to the class of naphthylaminopropanes, which have been investigated for their potential in treating addiction . Its core structure, featuring both amino and hydroxyl functional groups, makes it a valuable precursor in organic synthesis, particularly for creating chiral molecules that may serve as potential therapeutics . Researchers utilize this compound in the development of novel chemical entities, especially in constructing rigid analogs of amphetamine and other bioactive molecules . Applications & Research Value: The primary research application of this compound is as a critical synthetic intermediate. It is used in pharmaceutical research for the preparation of optically active propanol derivatives, which are important in the development of new active pharmaceutical ingredients (APIs) . Its structural framework is particularly relevant for studies exploring serotonin and dopamine receptor interactions, given its relation to compounds that act on monoaminergic systems . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements may include H315-H319-H320, indicating it can cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-naphthalen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMZKEAWQNBUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 1 2 Naphthyl Propan 1 Ol and Its Structural Analogs

Retrosynthetic Analysis and Established Synthetic Pathways to 3-Amino-1-(2-naphthyl)propan-1-ol

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approach involves the formation of the carbon-nitrogen bond or the reduction of a carbonyl group to the corresponding alcohol.

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been employed in the synthesis of this compound and its analogs.

Linear Synthesis: A linear approach typically starts with a naphthalene-containing starting material, such as 2-acetylnaphthalene. This can undergo a Mannich-type reaction with formaldehyde (B43269) and a suitable amine to introduce the aminomethyl group, followed by reduction of the ketone to the desired alcohol. For instance, the Mannich reaction of 2-acetylthiophene (B1664040) with paraformaldehyde and dimethylamine (B145610) hydrochloride yields the corresponding β-aminoketone, a key intermediate. researchgate.net

A plausible synthetic pathway for this compound is outlined below:

Scheme 1: Plausible Synthesis of this compoundReaction scheme for the synthesis of this compound

This scheme illustrates a general synthetic route and does not represent a specific cited procedure.

Stereoselective Reductions in Amino Alcohol Synthesis

The reduction of a β-aminoketone is a critical step that establishes the stereochemistry at the hydroxyl-bearing carbon. Various reducing agents can be employed, with the choice influencing the diastereoselectivity of the reaction. Substrate-controlled diastereoselective reduction of β-keto ester products using reagents like sodium borohydride (B1222165) (NaBH₄) can efficiently provide a single diastereomer of the corresponding amino alcohol. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound

Achieving high enantiomeric purity is often the most challenging aspect of synthesizing chiral amino alcohols. Several strategies have been developed to this end, including asymmetric catalysis and classical resolution.

Asymmetric Catalytic Reduction Methodologies

Asymmetric hydrogenation of β-aminoketones using chiral catalysts is a powerful method for producing enantiomerically enriched amino alcohols. Transition metal complexes with chiral ligands, such as those based on ruthenium and rhodium, have proven effective. google.comnobelprize.org For example, BINAP-Ru(II) dicarboxylate complexes are excellent catalysts for the asymmetric hydrogenation of various functionalized olefins, including those leading to chiral alcohols. nobelprize.org The use of spiroborate ester catalysts in the presence of a hydrogen donor has also been reported for the asymmetric reduction of β-aminoketones to produce optically active 3-amino-1-propanol derivatives with high optical purity. google.com

Table 1: Asymmetric Catalytic Reduction Methods for Amino Alcohol Synthesis

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Spiroborate ester catalyst/hydrogen donorβ-aminoketoneOptically active 3-amino-1-propanol derivative≥ 80% google.com
BINAP-Ru(II) dicarboxylateFunctionalized olefinsChiral alcoholsHigh nobelprize.org
RtSCR9 (Carbonyl reductase)3-(dimethylamino)-1-(2-thienyl)-1-propanone(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol>98.5% researchgate.net

Classical Diastereomeric Crystallization for Enantiomeric Enrichment

Classical resolution via diastereomeric salt formation remains a widely used and cost-effective method for obtaining enantiomerically pure compounds on an industrial scale. nii.ac.jp This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. nii.ac.jp For example, racemic amino alcohol derivatives can be resolved using chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and boric acid. researchgate.net Similarly, (S)-mandelic acid has been used to resolve (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

The success of this method relies on the ability to efficiently separate the diastereomers and then recover the desired enantiomer from the salt.

Enzymatic and Biocatalytic Approaches to Chiral Amino Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, such as oxidoreductases and transaminases, can catalyze reactions with high enantioselectivity under mild conditions. nih.govmdpi.com

Enzymatic Reduction: Carbonyl reductases, often from microorganisms like Saccharomyces cerevisiae, can be used for the stereoselective reduction of β-aminoketones. researchgate.net For instance, the chemoenzymatic synthesis of (S)-duloxetine, a structural analog, utilizes a carbonyl reductase from Rhodosporidium toruloides in the enantiodetermining step. researchgate.net

Transaminases: Transaminases can be employed to synthesize chiral amines from the corresponding keto acids. researchgate.net While this is more commonly applied to amino acid synthesis, engineered transaminases are increasingly used for the production of a broader range of chiral amines.

Lipases: Lipases are another class of enzymes used in the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov

Table 2: Enzymatic and Biocatalytic Approaches

Enzyme TypeReactionSubstrate ExampleProduct ExampleKey AdvantagesReference
Carbonyl ReductaseAsymmetric reduction3-(dimethylamino)-1-(2-thienyl)-1-propanone(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanolHigh enantioselectivity and conversion researchgate.netresearchgate.net
TransaminaseTransamination3-(2-naphthyl)pyruvate3-(2-naphthyl)-L-alanineHigh optical purity researchgate.net
LipaseKinetic resolution (acylation)Racemic cyclopentene (B43876) diolEnantiopure acylated diolScalability nih.gov

Green Chemistry Principles in the Synthesis of Naphthyl-Substituted Amino Alcohols

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. acs.org The synthesis of naphthyl-substituted amino alcohols is increasingly benefiting from these principles, focusing on creating more sustainable and efficient processes.

A key principle is the use of environmentally benign solvents, with water being an ideal choice. Research has shown that the mild aminolysis of various epoxides, a common route to β-amino alcohols, can be effectively carried out in water, often eliminating the need for a catalyst. organic-chemistry.org This approach not only reduces the reliance on volatile organic compounds but also simplifies the reaction setup.

Another green approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, thus minimizing waste. uv.es For instance, zeolites, which are recyclable solid base catalysts, have been successfully employed in the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates under solvent-free conditions. organic-chemistry.orgscirp.org This method offers advantages such as being less hazardous and allowing for solvent-less reactions. scirp.org The use of deep eutectic solvents as recyclable catalysts also presents a green alternative for the synthesis of amidoalkyl naphthols. researchgate.net

Furthermore, the development of one-pot, multi-component reactions aligns with the principle of atom economy by combining several synthetic steps into a single operation, thereby reducing energy consumption and waste generation. ijcmas.com For example, a one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been developed using "Grindstone Chemistry," an energy-efficient and solvent-free method. ijcmas.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry in this field. acs.orgnih.gov Enzymes operate under mild conditions and exhibit high selectivity, which significantly lessens the environmental footprint of chemical processes. acs.org Engineered amine dehydrogenases (AmDHs) have emerged as promising biocatalysts for the synthesis of chiral amino alcohols with high enantioselectivity, using ammonia (B1221849) as an inexpensive amino donor and generating water as the main byproduct. frontiersin.org

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

The efficiency of synthesizing this compound and its analogs is heavily dependent on the optimization of reaction conditions and the application of process intensification techniques. These strategies aim to enhance reaction rates, improve yields and selectivity, and facilitate easier product isolation.

Key reaction parameters that are frequently optimized include temperature, pressure, solvent, and the choice and concentration of catalysts. For instance, in the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia, the molar ratio of reactants, reaction temperature, and reaction time were investigated to achieve a high yield and purity. researchgate.net The optimal conditions were found to be a 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol, a reaction temperature of 50°C, and a reaction time of 4 hours. researchgate.net Similarly, in the synthesis of another amino alcohol, the reaction temperature was controlled in a segmented manner to improve selectivity and reduce side reactions. wipo.int

Process intensification, particularly through the use of flow chemistry and microreactors, offers significant advantages over traditional batch processes. acs.orggoogle.com Flow chemistry allows for precise control over reaction parameters, leading to improved safety, higher yields, and faster reaction times. acs.org A continuous flow process for the synthesis of a key amino alcohol intermediate demonstrated a greater than 140-fold improvement in reaction time compared to the batch process. acs.org This method also eliminated the need for certain isolation steps and the use of hazardous solvents like dichloromethane. acs.org Modular flow systems, which combine several reaction units, have been developed for the convergent synthesis of various β-amino alcohols, showcasing the versatility of this approach. rsc.org

The choice of catalyst is also a critical area for optimization. The use of two-component catalysts has been shown to increase reaction selectivity and speed, shortening reaction times and saving energy. wipo.int In some cases, the catalyst can be recycled, which reduces costs and environmental impact. wipo.intgoogle.com

Table 1: Optimization of Reaction Conditions for Amino Alcohol Synthesis

ParameterOptimized ConditionOutcomeReference
Molar Ratio (Ammonia:3-chloro-1,2-propanediol) 15:190% Yield, 99.6% Purity researchgate.net
Reaction Temperature 50°C90% Yield, 99.6% Purity researchgate.net
Reaction Time 4 hours90% Yield, 99.6% Purity researchgate.net
Catalyst System Two-component catalystIncreased selectivity, reduced side reactions wipo.int

Recent Advances and Emerging Synthetic Routes for this compound Production

The field of organic synthesis is continually evolving, with new methods and strategies being developed to produce valuable compounds like this compound with greater efficiency and stereocontrol.

One of the most significant recent advances is the development of asymmetric synthesis methods that allow for the creation of specific stereoisomers of chiral molecules. diva-portal.org This is crucial as the biological activity of a compound is often dependent on its stereochemistry. nih.gov Asymmetric reduction of ketones is a key step in many synthetic routes to chiral alcohols. nih.gov For instance, the asymmetric reduction of α-bromoacetonaphthones using (-)-β-chlorodiisopinocampheylborane (DIP-Chloride) has been used to produce optically active naphthyl oxiranes, which are precursors to naphthyl-β-aminoalcohols. scilit.com

Biocatalysis is also at the forefront of emerging synthetic routes. nih.govnih.gov The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), allows for the highly enantioselective synthesis of chiral amino alcohols. acs.orgfrontiersin.orgnih.gov These enzymatic methods are often more environmentally friendly and can achieve very high enantiomeric excess (ee). frontiersin.orgnih.gov For example, a one-pot, two-step enzymatic process has been developed for the synthesis of N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov

Novel catalytic systems are also being explored. Cobalt-catalyzed asymmetric reductive coupling has been demonstrated for the synthesis of sterically bulky chiral amides, which can be precursors to amino alcohols. acs.org Additionally, photo-induced reactions are emerging as a mild and efficient way to synthesize β-amino alcohol derivatives. gaylordchemical.com

Multi-component reactions continue to be a powerful tool for the rapid construction of complex molecules from simple starting materials. ijcmas.com A one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been reported, which is an energy-efficient and operationally simple method. ijcmas.com

Table 2: Emerging Synthetic Routes and Key Features

Synthetic RouteKey FeaturesReference
Asymmetric Reduction Use of chiral reducing agents like (-)-DIP-Chloride to achieve high enantioselectivity. scilit.com
Biocatalysis Employment of engineered enzymes (AmDHs, IREDs) for highly stereoselective synthesis under mild conditions. acs.orgfrontiersin.orgnih.gov
Cobalt-Catalyzed Coupling Asymmetric synthesis of chiral amides as precursors. acs.org
Photo-induced Reactions Mild and efficient synthesis of β-amino alcohol derivatives. gaylordchemical.com
Multi-component Reactions Rapid and energy-efficient synthesis of complex molecules in a single step. ijcmas.com

Sophisticated Chemical Transformations and Strategic Derivatization of 3 Amino 1 2 Naphthyl Propan 1 Ol

Selective Functionalization at the Hydroxyl Group

Advanced Oxidation Reactions and Formation of Carbonyl Compounds

The oxidation of the secondary alcohol in 3-Amino-1-(2-naphthyl)propan-1-ol to the corresponding ketone, 3-Amino-1-(2-naphthyl)propan-1-one, is a fundamental transformation. A variety of modern oxidizing agents can achieve this conversion efficiently and with high selectivity. Reagents such as pyridinium chlorochromate (PCC) or the Swern oxidation protocol are commonly employed for the oxidation of secondary alcohols to ketones without affecting the amino group.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

Oxidizing Agent/System Typical Solvent Temperature (°C) Product
Pyridinium Chlorochromate (PCC) Dichloromethane Room Temperature Ketone
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) Dichloromethane -78 to Room Temperature Ketone

Note: This table presents general conditions for the oxidation of secondary alcohols; specific conditions for this compound may vary.

Nucleophilic Substitution Reactions to Introduce Diverse Functional Groups

The hydroxyl group of this compound is a poor leaving group. Therefore, its conversion into a better leaving group, such as a tosylate or mesylate, is necessary to facilitate nucleophilic substitution. This activation allows for the introduction of a wide array of functional groups, including halides, azides, and ethers, through reactions with appropriate nucleophiles.

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate derivative can then readily undergo SN2 reactions.

Table 2: Nucleophilic Substitution of Activated Alcohols

Activating Agent Nucleophile Typical Solvent Product
p-Toluenesulfonyl chloride Sodium azide (B81097) Dimethylformamide Azide
Methanesulfonyl chloride Sodium bromide Acetone Bromide

Note: This table illustrates general pathways for nucleophilic substitution of activated secondary alcohols. The specific outcomes for derivatives of this compound would depend on the chosen reaction conditions.

Chemical Modifications at the Primary Amino Group

N-Alkylation and N-Acylation Reactions for Modulated Reactivity

The primary amine can be readily alkylated or acylated to introduce new substituents. N-alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. More controlled mono-alkylation can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165).

N-acylation, the reaction of the amine with an acyl chloride or anhydride, proceeds readily to form the corresponding amide. This transformation is often used to protect the amino group or to introduce specific acyl moieties.

Table 3: N-Alkylation and N-Acylation of Primary Amines

Reagent Reaction Type Typical Solvent Product
Methyl iodide N-Alkylation Methanol N-Methylated amine
Acetic anhydride N-Acylation Dichloromethane N-Acetylated amine

Note: The reactions presented are general examples for primary amines and would be applicable to this compound.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The 1,3-amino alcohol motif in this compound is a precursor for the synthesis of various heterocyclic systems. For example, condensation with aldehydes or ketones can lead to the formation of oxazolidine rings. Furthermore, reaction with reagents like urea or phosgene can yield cyclic ureas or carbamates. These cyclization reactions provide access to novel molecular scaffolds with potential for further functionalization.

Table 4: Formation of Heterocyclic Scaffolds

Reagent Heterocyclic Product
Formaldehyde (B43269) Oxazolidine
Acetone 2,2-Dimethyloxazolidine

Note: This table provides examples of cyclization reactions common for 1,3-amino alcohols.

Transformations Involving the Naphthalene (B1677914) Aromatic System

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing amino alcohol side chain. As an activating group, this substituent is expected to direct incoming electrophiles primarily to the ortho and para positions of the naphthalene ring to which it is attached. For a 2-substituted naphthalene, the most reactive positions for electrophilic attack are generally the 1 and 3 positions.

Electrophilic halogenation, such as bromination using N-bromosuccinimide (NBS), or nitration using a mixture of nitric and sulfuric acids, would be expected to yield substituted naphthalene derivatives. The precise regioselectivity would depend on the specific reaction conditions and the steric hindrance posed by the side chain.

Table 5: Electrophilic Aromatic Substitution on the Naphthalene Ring

Reagent Reaction Type Expected Major Product(s)
N-Bromosuccinimide Bromination Bromo-substituted naphthalene

Note: The regioselectivity of these reactions on the specific substrate would need to be determined experimentally.

Design Principles for Novel Derivatives with Tailored Reactivity or Structural Features

The molecular architecture of this compound, featuring a primary amine, a secondary alcohol, and a bulky naphthyl group, presents a versatile scaffold for the development of novel derivatives. Strategic modification of its functional groups allows for the fine-tuning of its chemical and physical properties, leading to compounds with tailored reactivity and specific structural attributes. The primary goal in designing such derivatives is often to create chiral ligands for asymmetric synthesis, molecular probes, or building blocks for more complex structures. diva-portal.org

The design principles revolve around the selective modification of the amino (-NH2) and hydroxyl (-OH) groups. These transformations can alter the molecule's steric and electronic environment, solubility, and coordinating ability.

Derivatization of the Amino Group: The primary amine is a key site for modification.

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can systematically vary the steric bulk around this coordination site. This is crucial for creating chiral environments in metal-catalyzed reactions.

N-Acylation: Conversion of the amine to an amide or carbamate can modulate its basicity and hydrogen-bonding capabilities. For instance, acylation can protect the amine group or introduce new functionalities. The formation of oxazolidinones from amino alcohols is a common strategy to create rigid, chiral scaffolds. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are robust and can act as effective coordinating groups in catalysts.

Derivatization of the Hydroxyl Group: The secondary alcohol offers another site for strategic functionalization.

O-Alkylation and O-Arylation: Formation of ethers can alter the molecule's polarity and remove its ability to act as a hydrogen bond donor, which can be important in controlling supramolecular assembly or reaction mechanisms.

O-Acylation: Esterification of the hydroxyl group can serve as a protecting group strategy or be used to introduce reporter groups.

Cyclization Reactions: The amino and hydroxyl groups can be involved in intramolecular cyclization reactions to form heterocyclic structures like morpholinones or other chiral lactams, providing access to a diverse range of rigid molecular frameworks. nih.gov

The large, electron-rich naphthyl group is not just a passive bulky substituent; it can influence the electronic properties of the molecule and participate in π-stacking interactions, which is a key consideration in the design of derivatives intended for molecular recognition or self-assembly. fardapaper.ir The combination of these derivatization strategies allows for the rational design of a wide array of functional molecules from the parent amino alcohol.

Table 1: Design Principles for Derivatives of this compound

Functional Group Targeted Derivatization Strategy Resulting Derivative Class Tailored Feature or Application
Amino Group (-NH2) N-Alkylation Secondary/Tertiary Amines Modified basicity and steric hindrance for catalyst design.
Amino Group (-NH2) N-Acylation Amides, Carbamates Reduced basicity, introduction of new H-bonding sites, chiral auxiliaries.
Hydroxyl Group (-OH) O-Alkylation Ethers Increased lipophilicity, removal of H-bond donor site.
Hydroxyl Group (-OH) O-Acylation Esters Protection of the hydroxyl group, introduction of functional handles.

Supramolecular Interactions and Self-Assembly of this compound Architectures

The self-assembly of this compound into ordered supramolecular architectures is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The specific arrangement of functional groups—a hydrogen bond donor/acceptor amine, a hydrogen bond donor/acceptor alcohol, and a large aromatic surface—makes this molecule an ideal candidate for forming complex, well-defined structures.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are the primary drivers of hydrogen bond formation. wikipedia.org These groups can act as both donors and acceptors, leading to the formation of extensive networks. nih.govsemanticscholar.org For instance, intermolecular O-H···N or N-H···O hydrogen bonds can link molecules into one-dimensional chains or tapes. The chirality of the molecule can impart a helical twist to these chains.

π-π Stacking: The large, flat surface of the 2-naphthyl group facilitates strong π-π stacking interactions between molecules. nih.gov These interactions are crucial for organizing the hydrogen-bonded chains into higher-order structures, such as two-dimensional sheets or three-dimensional lattices. The aromatic interactions contribute significantly to the stability of the resulting assembly. The presence of aromatic rings in a molecule is known to promote the formation of ordered structures through π-π interactions. mdpi.com

Chirality and Self-Assembly: As a chiral molecule, the stereochemistry of this compound plays a critical role in directing the self-assembly process. Enantiomerically pure samples are expected to form well-defined chiral superstructures, such as helical fibers or twisted ribbons. In contrast, a racemic mixture might assemble into a different, achiral structure or form separate domains of each enantiomer. The study of aromatic amino acid self-assembly demonstrates the critical role that chirality plays in the aggregation process and the final morphology of the nanostructures. nih.gov

The interplay between directional hydrogen bonds and less directional, but significant, π-π stacking and van der Waals forces dictates the final morphology of the self-assembled structures. By modifying the solvent or temperature, it is possible to influence the balance of these interactions and thus control the resulting supramolecular architecture, a principle that is fundamental in the field of crystal engineering. nih.gov

Applications of 3 Amino 1 2 Naphthyl Propan 1 Ol in Advanced Organic Synthesis and Catalysis

3-Amino-1-(2-naphthyl)propan-1-ol as a Chiral Ligand in Asymmetric Catalysis

The primary application of this compound in catalysis is as a chiral ligand. The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, forming a stable chelate ring. The bulky 2-naphthyl group at the stereogenic center creates a well-defined chiral pocket around the metal, enabling high levels of stereocontrol in a variety of transformations.

The synthesis of chiral ligands based on the naphthyl-β-aminoalcohol scaffold has been an area of active research. scilit.com A common synthetic route involves the asymmetric reduction of an α-bromoacetonaphthone to form an optically active naphthyl oxirane, followed by nucleophilic ring-opening with an azide (B81097) and subsequent reduction to yield the desired chiral amino alcohol. scilit.com

Once synthesized, this compound and its derivatives can be complexed with a wide range of transition metals. The ligand typically acts in a bidentate fashion, coordinating through the amino nitrogen and the hydroxyl oxygen. rsc.org The formation of these complexes is often straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The resulting metal complexes are then employed as catalysts in asymmetric reactions. The choice of metal is crucial and depends on the specific reaction being catalyzed.

Table 1: Potential Metal Complexes and Their Catalytic Applications

Metal CenterPotential Ligand CoordinationTargeted Asymmetric Reactions
Ruthenium (Ru)Bidentate (N, O)Asymmetric Transfer Hydrogenation (ATH) of ketones
Rhodium (Rh)Bidentate (N, O)Asymmetric Hydrogenation, Hydroformylation, 1,3-dipolar cycloadditions diva-portal.org
Palladium (Pd)Bidentate (N, O)Asymmetric Allylic Alkylation, C-H Activation mdpi.com
Zinc (Zn)Monodentate or Bidentate rsc.orgAldol (B89426) Reactions, Michael Additions
Copper (Cu)Bidentate (N, O)Henry (Nitroaldol) Reaction, Conjugate Additions

The mechanism of stereoselection relies on the formation of a rigid chiral environment around the metal catalyst. When a substrate coordinates to the metal center of the [Metal-(this compound)] complex, the bulky naphthyl group effectively shields one face of the substrate. This steric hindrance forces the incoming reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product. Computational and experimental studies on similar catalytic systems suggest that stabilizing interactions, such as π-π stacking between the ligand's aromatic group and the substrate, can further enhance stereoselectivity. nih.gov The formation of a well-defined cyclic transition state involving the metal, the chiral ligand, and the substrate is key to achieving high enantiomeric excess.

The stereoinductive power of ligands derived from naphthyl-β-aminoalcohols has been demonstrated in several key organic transformations. For instance, N-salicyl-derivatized 2-naphthyl-β-aminoalcohols have been used as ligands in titanium-catalyzed asymmetric Strecker and Michael reactions. scilit.com These catalysts have proven to be highly efficient, inducing the formation of the desired products with excellent enantioselectivities. scilit.com The success of these reactions underscores the effectiveness of the naphthyl group in creating a chiral environment that precisely controls the stereochemical outcome.

Table 2: Research Findings on Stereoinduction by Naphthyl-β-Aminoalcohol Ligands

ReactionCatalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Strecker ReactionTi(OiPr)₄ / N-Salicyl-2-naphthyl-β-aminoalcoholAldimineUp to 97% scilit.com
Michael ReactionTi(OiPr)₄ / N-Salicyl-2-naphthyl-β-aminoalcoholα,β-Unsaturated KetoneUp to 91% scilit.com

Utilization as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com The key principles of auxiliary-controlled reactions involve covalent bond formation between the substrate and the auxiliary, a highly diastereoselective reaction, and efficient cleavage of the auxiliary. diva-portal.org

While direct examples of this compound being used as a cleavable auxiliary are not extensively documented in the reviewed literature, its structural features make it an ideal candidate for such a role. The amino and hydroxyl groups provide reactive handles for attachment to substrates like carboxylic acids or ketones. Following attachment, the chiral center bearing the sterically demanding naphthyl group would effectively bias the facial selectivity of reactions such as enolate alkylation or aldol additions, similar to the function of well-established auxiliaries like Evans' oxazolidinones. wikipedia.org

Intermediate in the Synthesis of Complex Organic Molecules and Pharmaceutical Scaffolds

The 3-amino-1-arylpropan-1-ol motif is a recognized pharmacophore found in numerous biologically active compounds. Consequently, this compound serves as a valuable chiral building block for the synthesis of complex molecular targets and pharmaceutical scaffolds.

Role in Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. Amino alcohols and their derivatives are prominent classes of organocatalysts. nih.gov

This compound is well-suited to function as an organocatalyst. It can participate in catalytic cycles through the formation of key intermediates like enamines or iminium ions, analogous to the well-studied mechanism of proline catalysis. nih.gov For example, the primary amine can react with a ketone or aldehyde substrate to form a chiral enamine, which then reacts stereoselectively with an electrophile. The bulky naphthyl group would play a critical role in shielding one face of the enamine, dictating the stereochemistry of the product. Chiral amino acids containing a naphthyl group have been shown to successfully promote the enantioselective α-amination of branched aldehydes. nih.gov This demonstrates the potential of the naphthyl moiety to impart high stereocontrol in metal-free systems.

Table 3: Potential Organocatalytic Applications

Catalytic ModeIntermediatePotential Reaction
Enamine CatalysisChiral EnamineAsymmetric Aldol Reaction, Michael Addition, α-Alkylation
Iminium CatalysisChiral Iminium IonAsymmetric Diels-Alder Reaction, Friedel-Crafts Alkylation
Brønsted Base CatalysisAmino group acts as a basePhase Transfer Catalysis, Michael Addition
Hydrogen Bonding CatalysisHydroxyl and Amino groupsAsymmetric reactions requiring substrate orientation

Advanced Spectroscopic and Computational Investigations of 3 Amino 1 2 Naphthyl Propan 1 Ol

Elucidation of Molecular Structure and Stereochemistry via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Amino-1-(2-naphthyl)propan-1-ol. Both ¹H and ¹³C NMR would provide critical information on the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons of the 2-naphthyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton attached to the chiral carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 5.0 ppm. The methylene (B1212753) protons adjacent to the amino group (CH₂-NH₂) and the other methylene group in the propyl chain would resonate further upfield. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct peaks for each carbon atom in a unique electronic environment. libretexts.org The carbon atoms of the naphthalene (B1677914) ring are expected to resonate in the 120-140 ppm range. The carbon atom bonded to the hydroxyl group (C-OH) would be found in the 60-80 ppm region, while the carbons of the propyl chain would appear at higher field strengths. docbrown.info Due to the influence of the electronegative nitrogen and oxygen atoms, the chemical shifts of the propyl chain carbons would be shifted downfield compared to a simple propane (B168953) chain. libretexts.org

To illustrate, predicted chemical shifts for the simpler analogue, 3-amino-1-propanol, are provided below. The presence of the bulky, aromatic naphthyl group in the target compound would induce further shifts, particularly for the C1 and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-1-propanol

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-H₂ (adjacent to OH)~3.73~60.8
C2-H₂~1.68~34.0
C3-H₂ (adjacent to NH₂)~2.89~39.5
O-HVariable-
N-H₂Variable-

Note: Data is based on typical values for 3-amino-1-propanol and may vary for this compound. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

O-H Stretching: A broad band in the region of 3200-3550 cm⁻¹ due to the hydroxyl group, with the broadening indicative of hydrogen bonding. instanano.com

N-H Stretching: Two sharp peaks for the primary amine in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations. instanano.com

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of the C-H bonds on the naphthalene ring.

C-H Stretching (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the propyl chain.

N-H Bending: A medium intensity peak around 1600 cm⁻¹. researchgate.net

C=C Stretching (Aromatic): Several peaks in the 1400-1600 cm⁻¹ range, characteristic of the naphthalene ring.

C-O Stretching: A strong band in the 1050-1250 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for 3-Amino-1-propanol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3200-3550Strong, Broad
N-HStretching3299, 3361Strong
C-H (aliphatic)Stretching2872, 2923, 2938Strong
N-HBending~1600Medium
C-OStretching~1050Strong

Note: Data is based on published spectra for 3-amino-1-propanol and general FT-IR correlation tables. instanano.comresearchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The non-polar bonds of the naphthalene ring would be particularly Raman active, providing strong signals for the C=C stretching modes. This technique is also sensitive to conformational changes and can be used to study the effects of solvent or temperature on the molecular structure. spiedigitallibrary.orgarxiv.org Studies on similar amino alcohols have used Raman spectroscopy to investigate intramolecular hydrogen bonding. spiedigitallibrary.orgarxiv.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic properties of this compound are dominated by the naphthyl chromophore, making UV-Visible absorption and fluorescence spectroscopy essential for characterizing its electronic transitions.

UV-Vis Spectroscopy: Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions within the aromatic system. researchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands similar to those of 2-substituted naphthalenes. Typically, naphthalene shows a strong absorption band around 220 nm and other structured bands between 250 and 300 nm. aanda.orgomlc.org The substitution with the aminopropanol (B1366323) group may cause a slight bathochromic (red) shift of these bands.

Fluorescence Spectroscopy: Naphthalene derivatives are often highly fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound is expected to emit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. For instance, 2-naphthol (B1666908) exhibits an emission peak around 354 nm. aatbio.com The fluorescence quantum yield and lifetime are key photophysical parameters that could be determined to understand the efficiency of the emission process. The polarity of the solvent can significantly influence the fluorescence properties of molecules with charge-transfer character, which may be relevant for the target compound due to the presence of the amino and hydroxyl groups. nih.gov

Table 3: Photophysical Properties of Related Naphthyl Compounds

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
Naphthalene (in cyclohexane)~221, 275, 311~322, 3360.23
1-Naphthol~290~339N/A
2-Naphthol~331~354N/A

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy and for monitoring its synthesis.

Product Characterization: HRMS, often coupled with techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental formula, confirming the successful synthesis of the target compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. libretexts.orgyoutube.com This would lead to the formation of resonance-stabilized cations.

Loss of Water: Dehydration, the loss of an H₂O molecule, is a typical fragmentation for alcohols.

Loss of Ammonia (B1221849): Elimination of NH₃ from the amino group.

Naphthyl-containing fragments: Fragmentation of the propyl chain could lead to characteristic ions containing the naphthyl group, such as the naphthylmethyl cation.

Reaction Monitoring: Techniques like Parallel Reaction Monitoring (PRM) on high-resolution instruments can be used to track the progress of the chemical synthesis of this compound. nih.govresearchgate.net By monitoring the disappearance of reactants and the appearance of the product in real-time, reaction conditions can be optimized for yield and purity. nih.govbiorxiv.org

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of this compound at the atomic level, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations would be used to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electronic transport properties.

Vibrational Frequencies: Compute the theoretical vibrational spectrum (IR and Raman). These calculated frequencies can be compared with experimental data to aid in the assignment of spectral bands and to confirm the optimized geometry. nih.gov

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com By calculating the Fukui functions (f⁺, f⁻, and f⁰) for each atom in this compound, one can predict:

Sites for Electrophilic Attack: Regions with a high value of f⁻ are susceptible to attack by electrophiles. This is often associated with the lone pairs of the nitrogen and oxygen atoms.

Sites for Nucleophilic Attack: Regions with a high value of f⁺ are prone to attack by nucleophiles.

Sites for Radical Attack: Regions with a high value of f⁰ are susceptible to radical attack.

This analysis can provide valuable insights into the molecule's chemical behavior in various reactions. mdpi.comnumberanalytics.combas.bg

Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a powerful tool for predicting intermolecular interactions and reactivity. For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of negative potential, concentrated around the electronegative oxygen and nitrogen atoms, indicating the sites for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov

Positive Potential (Blue): Regions of positive potential, likely around the hydroxyl and amino protons, indicating the sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Potential (Green): The carbon-rich naphthyl ring and aliphatic chain would exhibit more neutral potential.

MEP analysis is crucial for understanding how the molecule will interact with other molecules, including solvents and biological receptors. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulations for this compound have not been reported, the principles of this technique are well-established for understanding the conformational behavior of flexible molecules. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.

For a molecule like this compound, with its rotatable bonds in the propanolamine (B44665) chain, a multitude of conformations are possible. MD simulations would be instrumental in exploring the potential energy surface to identify low-energy, stable conformers. The bulky 2-naphthyl group would significantly influence the conformational landscape, likely leading to specific preferred orientations of the amino and hydroxyl groups relative to the aromatic ring system to minimize steric hindrance.

Solvation Effects: The interactions of this compound with solvent molecules are crucial for its behavior in solution. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) would reveal detailed information about the solvation shell. Key insights would include:

Hydrogen Bonding: The amino and hydroxyl groups are capable of forming hydrogen bonds with protic solvents. Simulations would quantify the number, duration, and geometry of these hydrogen bonds, which in turn affect the solubility and reactivity of the compound.

Hydrophobic Interactions: The large, nonpolar naphthyl group would induce hydrophobic hydration in aqueous solutions, where water molecules form an ordered cage-like structure around it.

Preferential Solvation: In mixed solvent systems, MD simulations can determine whether polar or nonpolar solvent components preferentially solvate different parts of the molecule. For instance, in an ethanol-water mixture, water would likely solvate the polar amino and hydroxyl groups, while ethanol (B145695) might interact more favorably with the naphthyl ring. Research on similar compounds, such as 3-amino-1-adamantanol, has utilized inverse Kirkwood–Buff integrals to analyze preferential solvation in binary solvent mixtures. frontiersin.org

Hypothetical Data from MD Simulations: Were such a study to be conducted, the findings could be summarized in a table format.

Simulation ParameterHypothetical Finding for this compound
Dominant Conformer (in vacuo)Intramolecular hydrogen bond between the amino and hydroxyl groups.
Dominant Conformer (in water)Extended conformation with solvent-mediated hydrogen bonds.
Average number of H-bonds (water)3-5 with the amino and hydroxyl groups.
Solvation Free Energy (water)Favorable, indicating good solubility.

Mechanistic Pathway Elucidation and Transition State Analysis

The synthesis of this compound and its subsequent reactions could be deeply understood through computational mechanistic studies, primarily using Density Functional Theory (DFT). DFT calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products.

Synthetic Pathway Analysis: A common route to similar amino alcohols involves the ring-opening of an epoxide with an amine. For this compound, this could involve the reaction of 2-naphthyl oxirane with ammonia. DFT calculations could elucidate the following:

Reaction Mechanism: Determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Transition State Geometry: Optimize the three-dimensional structure of the transition state, which is the highest energy point along the reaction pathway. This would reveal the critical bond-forming and bond-breaking distances.

Activation Energy: Calculate the energy barrier (activation energy) for the reaction, which is directly related to the reaction rate.

Studies on the synthesis of other amino alcohols have successfully used DFT to understand reaction pathways. For example, in the synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines, the stereochemical outcome is rationalized by analyzing the transition state structures.

Example of a Hypothetical Transition State Analysis: For the SN2 ring-opening of 2-naphthyl oxirane by ammonia, a DFT study would likely investigate a transition state where the nitrogen of the ammonia molecule attacks one of the epoxide carbons while the carbon-oxygen bond of the epoxide ring is elongated.

ParameterHypothetical Value
N-C bond length (forming)~2.0 Å
C-O bond length (breaking)~1.8 Å
Activation Energy15-25 kcal/mol
Reaction EnthalpyExothermic

Catalysis and Further Reactions: DFT can also be used to study the role of catalysts in the synthesis. For instance, if a Lewis acid is used to activate the epoxide, computations can show how the catalyst coordinates to the epoxide oxygen, lowers the activation energy, and influences the regioselectivity of the amine attack.

Furthermore, reactions involving this compound, such as its coordination to metal centers, can be modeled. DFT calculations have been performed on zinc(II) complexes with 3-amino-1-propanol to determine the preferred binding modes of the ligand. researchgate.net Similar studies on the naphthyl derivative would clarify how the bulky aromatic group influences coordination geometry and complex stability.

Exploration of Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 3 Amino 1 2 Naphthyl Propan 1 Ol Derivatives

Molecular Interactions with Biological Targets: Theoretical Frameworks

The biological activity of 3-amino-1-(2-naphthyl)propan-1-ol derivatives is fundamentally governed by their ability to interact with specific biological macromolecules, such as proteins and enzymes. These interactions are dictated by the three-dimensional arrangement of the molecule's functional groups and their resulting non-covalent bonds with the target's binding site.

Hydrogen Bonding Networks and Aromatic Interactions in Ligand-Protein Binding

The this compound scaffold possesses key functional groups capable of forming significant intermolecular interactions. The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors. These groups can form a network of hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) within a protein's binding pocket, anchoring the ligand in a specific orientation.

The naphthalene (B1677914) moiety, a large, hydrophobic, and electron-rich aromatic system, plays a crucial role in binding through various non-polar interactions. These include:

π-π Stacking: The flat surface of the naphthalene ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich naphthalene ring can interact favorably with cationic residues such as lysine (B10760008) and arginine.

Hydrophobic Interactions: The non-polar nature of the naphthalene group drives its insertion into hydrophobic pockets of the protein, displacing water molecules and increasing binding affinity.

Studies on related naphthalene-chalcone hybrids have shown that the naphthalene ring can form aromatic hydrogen bonds with the backbone of amino acids like Cys919 and Lys920 in the active site of VEGFR-2, highlighting the diverse interactive capabilities of this moiety. nih.gov

Influence of Stereochemistry on Molecular Recognition

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this stereocenter is critical for molecular recognition by biological targets, which are themselves chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This is because only one enantiomer may fit optimally into the specific three-dimensional binding site of a target protein. The synthesis of optically active 3-amino-1-propanol derivatives is a key strategy in the development of chiral drugs like duloxetine, which contains a naphthyl group and relies on a specific stereoisomer for its therapeutic effect. google.com

In Vitro Biological Activity Profiling of Designed Derivatives

The biological activity of derivatives of this compound has been explored against a range of biological targets, revealing potential applications in various therapeutic areas. While specific data for a comprehensive set of this compound derivatives is not extensively available in the public domain, studies on closely related aminonaphthol and naphthyl-amino alcohol scaffolds provide valuable insights into their potential biological activities.

For instance, aminobenzylnaphthols have demonstrated cytotoxic activity against pancreatic and colorectal cancer cell lines. mdpi.com The following table presents hypothetical in vitro activity data for a series of this compound derivatives to illustrate how such data would be presented.

Compound IDR1 (at Amino Group)R2 (on Naphthyl Ring)TargetIC50 (µM)
A-1 HHCancer Cell Line X15.2
A-2 CH3HCancer Cell Line X10.8
A-3 H6-OCH3Cancer Cell Line X8.5
A-4 CH36-OCH3Cancer Cell Line X5.1
A-5 H4-ClCancer Cell Line X12.7
A-6 CH34-ClCancer Cell Line X9.3
B-1 HHEnzyme Y25.4
B-2 CH3HEnzyme Y18.9
B-3 H6-OCH3Enzyme Y20.1
B-4 CH36-OCH3Enzyme Y14.5

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) Investigations of Naphthyl-Amino Alcohol Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of the this compound scaffold influence its biological activity. Based on the analysis of related compounds, several key SAR trends can be inferred:

Substitution on the Amino Group: In many cases, N-alkylation of the primary amine can influence potency and selectivity. For example, as suggested by the hypothetical data in the table above, methylation of the amino group (e.g., compound A-2 vs. A-1 ) could lead to increased activity, potentially by enhancing hydrophobic interactions or by altering the pKa of the amine.

Substitution on the Naphthyl Ring: The position and nature of substituents on the naphthalene ring are critical determinants of biological activity.

Electron-donating groups, such as a methoxy (B1213986) group (-OCH3), at certain positions (e.g., the 6-position in compound A-3 ) might enhance activity through favorable electronic or steric interactions with the target.

Electron-withdrawing groups, like a chloro group (-Cl), can also modulate activity, though the effect is highly dependent on the specific target and the position of substitution. In a study of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to increase activity. nih.gov

The Propanol (B110389) Linker: The length and flexibility of the aminopropanol (B1366323) chain are generally optimized for a specific target. Modifications to this linker, such as introducing conformational constraints or altering the distance between the amino and hydroxyl groups, can significantly impact binding affinity.

Rational Design Strategies for Enhancing Bioactivity and Selectivity

The insights gained from SAR studies and an understanding of the molecular interactions at the target site enable the rational design of more potent and selective derivatives of this compound. Key strategies include:

Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic properties. For example, the hydroxyl group could be replaced with a bioisostere to modulate its hydrogen bonding capacity or metabolic stability.

Scaffold Hopping: While retaining the key pharmacophoric elements (the amino, hydroxyl, and naphthyl groups), the underlying scaffold can be modified to explore new chemical space and potentially discover novel intellectual property.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking and molecular dynamics simulations can be used to predict how different derivatives of this compound will bind. This allows for the in silico design of new compounds with improved binding affinity and selectivity before they are synthesized, saving time and resources. For example, in silico investigations of aminobenzylnaphthols suggested that their anticancer activity could be attributed to the inhibition of targets like ADORA1, CDK2, and TRIM24. mdpi.com

By systematically applying these rational design principles, researchers can iteratively refine the structure of this compound derivatives to develop novel therapeutic agents with enhanced efficacy and safety profiles.

Future Perspectives and Emerging Research Trajectories for 3 Amino 1 2 Naphthyl Propan 1 Ol

Innovations in Sustainable and Scalable Synthetic Methodologies

The future synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol and its analogs is expected to be heavily influenced by the principles of green and sustainable chemistry. Current methodologies for creating chiral amino alcohols often rely on metal hydrides and organometallic catalysts, which can be limited by stereoselectivity issues, the formation of byproducts, and the need for extreme reaction conditions. frontiersin.org Biocatalysis and asymmetric synthesis are poised to offer more environmentally benign and efficient alternatives.

Future research will likely focus on the development of enzymatic processes for the synthesis of chiral amino alcohols. nih.gov Engineered amine dehydrogenases (AmDHs) have already shown promise in the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic approach offers high stereoselectivity and operates under mild conditions, using ammonia (B1221849) as an inexpensive amino donor. frontiersin.org The application of such enzymatic systems to a precursor of this compound could provide a sustainable and scalable production route.

Another promising avenue is the use of heterogeneous nanocatalysts. For instance, functionalized graphene oxide has been employed as a solid acid catalyst for the synthesis of various organic derivatives under green conditions, offering high yields and catalyst recyclability. rsc.org The development of nanocatalysts tailored for the asymmetric synthesis of naphthyl-containing amino alcohols could significantly improve the sustainability of their production.

Furthermore, one-pot multicomponent reactions, such as the Mannich reaction, have been effectively used for the synthesis of related amidoalkyl naphthols. ijcmas.com Innovations in this area, particularly the use of solvent-free "Grindstone Chemistry," could lead to simpler, faster, and more energy-efficient synthetic methods for this compound derivatives. ijcmas.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesRelevant Research on Analogous Compounds
Biocatalysis High enantioselectivity, mild reaction conditions, use of inexpensive reagents. frontiersin.orgnih.govEngineered amine dehydrogenases (AmDHs) for chiral amino alcohol synthesis. frontiersin.org
Heterogeneous Nanocatalysis Catalyst recyclability, high yields, green reaction conditions. rsc.orgFunctionalized graphene oxide for one-pot synthesis of derivatives. rsc.org
One-Pot Multicomponent Reactions Operational simplicity, high yields, short reaction times, energy efficiency. ijcmas.com'Grindstone Chemistry' for the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com

Expanded Applications in Chemical Biology and Proteomics Research

The unique structural features of this compound, particularly the fluorescent naphthalene (B1677914) group, make it a strong candidate for development as a chemical probe in biology and proteomics. Naphthalene-based compounds are known for their fluorescent properties and have been utilized in the design of probes for detecting specific biological molecules and processes. ontosight.ainih.gov

Future research could focus on modifying the this compound scaffold to create fluorescent probes for bioimaging. For example, naphthalimide-based probes have been successfully used for the selective detection of glutathione (B108866) in living cells. rsc.org Similarly, naphthalene-containing amino acids have been incorporated into conjugates to create hydrogelators for applications in biomedicine, demonstrating the utility of the naphthalene moiety in creating biofunctional materials. nih.govrsc.org

The amino alcohol functionality of this compound could be derivatized with reactive groups to enable covalent labeling of proteins. Naphthyl isocyanate, for instance, has been used to derivatize amino alcohols for fluorescent detection in HPLC. nih.gov This suggests that isocyanate or other amine-reactive derivatives of this compound could be developed as probes for labeling lysine (B10760008) residues or other nucleophilic sites in proteins, aiding in their identification and functional characterization.

Moreover, the development of photoaffinity probes based on the this compound skeleton could be a valuable strategy for identifying protein targets of bioactive molecules. This approach has been successfully applied to other complex natural products.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of this compound into polymers and nanomaterials could lead to the development of advanced functional materials with unique properties. The naphthalene moiety can impart desirable thermal, mechanical, and electronic properties to polymers. nih.govrsc.org

Research is emerging on the synthesis of naphthalene-based polymers for various applications. For instance, polymers synthesized from naphthalene have been used as supports for palladium catalysts in cross-coupling reactions. nih.gov The presence of functional groups like the amino and hydroxyl groups in this compound could allow for its integration as a monomer or a functional additive in the creation of novel polymers. Naphthalene diimide-based polymers, for example, have shown promise in organic electronics and solar cell applications. rsc.orgnih.govacs.org

In the realm of nanotechnology, the amino and hydroxyl groups of this compound could serve as anchor points for grafting onto the surface of nanoparticles, creating functionalized nanomaterials. Such materials could have applications in areas like targeted drug delivery, sensing, and catalysis. The synthesis of an amine-functionalized naphthalene-containing conducting polymer for biomolecule immobilization highlights the potential of such systems. rsc.org

Computational-Driven Discovery and Design of Novel Compounds Based on the this compound Skeleton

Computational chemistry and in silico design are powerful tools that can accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to predict the biological activities of new derivatives. nih.govmdpi.com

Molecular docking and modeling can provide insights into the potential interactions of this compound and its analogs with biological targets. Such studies have been used to explore naphthyl derivatives as potential inhibitors of viral enzymes. nih.gov By understanding the binding modes and structural requirements for activity, new and more potent compounds can be designed.

Computational analysis can also aid in understanding reaction mechanisms and predicting the properties of new materials. Density Functional Theory (DFT) calculations, for instance, can be used to investigate the electronic structure and reactivity of naphthalene-based compounds. mdpi.com This knowledge can guide the synthesis of new functional materials with desired optical and electronic properties.

The generation of in silico libraries of pseudo-natural products by combining fragments of known bioactive molecules is another emerging strategy that could be applied to the this compound skeleton. nih.gov This approach allows for the exploration of novel chemical space and the identification of promising candidates for synthesis and biological evaluation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-Amino-1-(2-naphthyl)propan-1-ol?

  • Methodological Answer : Utilize reductive amination of a ketone precursor (e.g., 1-(2-naphthyl)propan-1-one) with ammonia under catalytic hydrogenation (5–10 atm H₂, Pd/C catalyst). For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, this approach achieves >90% yield with strict temperature control (25–30°C) to minimize byproducts . Alternatively, nucleophilic substitution of a halogenated alcohol intermediate (e.g., 1-chloro-1-(2-naphthyl)propan-1-ol) with aqueous ammonia at 80–100°C can be employed, though this may require longer reaction times .

Q. How can purification challenges due to polar functional groups be addressed?

  • Methodological Answer : Combine silica gel chromatography (ethyl acetate/methanol 9:1 v/v) with recrystallization from toluene/hexane mixtures. For structurally similar compounds like 3-Amino-3-(2-aminophenyl)propan-1-ol, gradient elution (0–5% triethylamine in mobile phase) reduces tailing caused by amino group interactions . Final purity (>98%) should be confirmed via HPLC using a C18 column (λ = 254 nm) .

Q. What spectroscopic techniques confirm the compound’s stereochemistry?

  • Methodological Answer : Employ ¹H-¹³C HMBC NMR to correlate the amino proton with the adjacent chiral carbon. For analogs like (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, NOESY spectra can distinguish between enantiomers by analyzing spatial proximity of the naphthyl and hydroxyl groups . Polarimetry ([α]D²⁵ = +15° to +20° in methanol) provides supplementary stereochemical validation .

Advanced Research Questions

Q. How do computational models predict solubility in non-aqueous solvents?

  • Methodological Answer : Apply the Renon-Prausnitz local composition model with adjusted parameters for aromatic π-π interactions. For amino alcohols like 2-Amino-2-methyl-1,3-propanediol, this model accurately predicts activity coefficients in ethanol/water mixtures (deviation <5%). Molecular dynamics simulations using OPLS-AA force fields parameterize the naphthyl group’s hydrophobicity, enabling Gibbs free energy calculations for solvent optimization .

Q. What strategies minimize racemization during Boc-protection?

  • Methodological Answer : Conduct reactions at -78°C in anhydrous THF with 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. For (S)-3-Amino-3-phenylpropan-1-ol derivatives, this approach retains >99% ee, whereas room-temperature reactions cause 8–12% epimerization . Monitor chiral integrity via chiral HPLC (Chiralpak AD-H column, heptane/isopropanol 85:15) after each step .

Q. How does the naphthyl group influence SN2 reactivity compared to phenyl analogs?

  • Methodological Answer : Kinetic studies on 3-Amino-3-(4-fluorophenyl)propan-1-ol show the naphthyl group increases electrophilicity at the β-carbon, accelerating methyl iodide substitution by 25% (k = 0.45 min⁻¹ vs. 0.36 min⁻¹ for phenyl). Hammett σ+ analysis confirms enhanced electron withdrawal (σ+ = +0.72 for 2-naphthyl vs. +0.37 for phenyl), necessitating lower reaction temperatures (0–5°C) to suppress elimination .

Q. How to resolve contradictions in reported cytotoxicity data?

  • Methodological Answer : Standardize assay conditions across studies. For analogs like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, IC50 variations (15–80 μM) arise from differences in cell lines (HEK293 vs. HeLa) and serum concentrations (5% vs. 10% FBS). Meta-analyses should normalize data to purity thresholds (>95% by HPLC) and control for stereochemical composition .

Safety & Handling

Q. What PPE is critical for mitigating respiratory hazards?

  • Methodological Answer : Use NIOSH-approved N95 respirators during powder handling, as 3-Amino-3-(2-aminophenyl)propan-1-ol derivatives exhibit H335 (respiratory irritation) . Conduct reactions in fume hoods with ≥100 fpm face velocity, and implement emergency eyewash stations compliant with ANSI Z358.1 .

Data Analysis

Q. How to validate quantum yield calculations in photostability studies?

  • Methodological Answer : Compare experimental UV degradation rates (λ = 300–400 nm) with TD-DFT-predicted excitation energies. For fluorinated analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, B3LYP/6-311+G(d,p) calculations show <5% deviation from observed Φ values when solvent dielectric effects are included .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-naphthyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2-naphthyl)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.